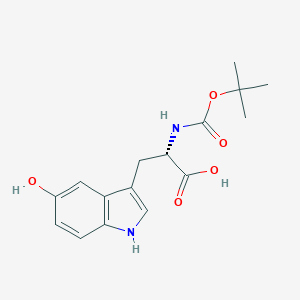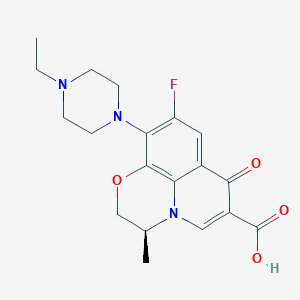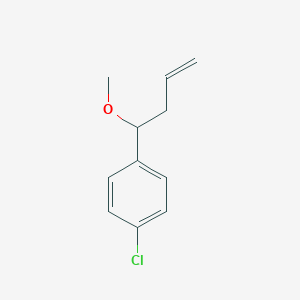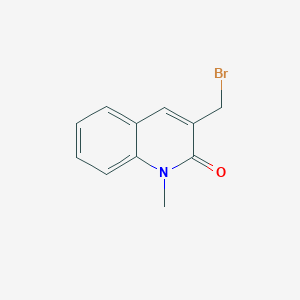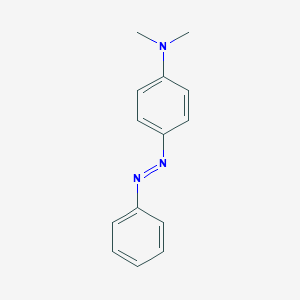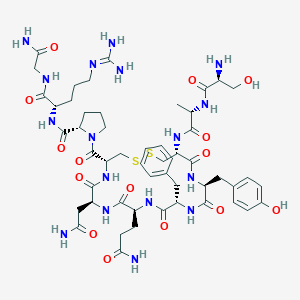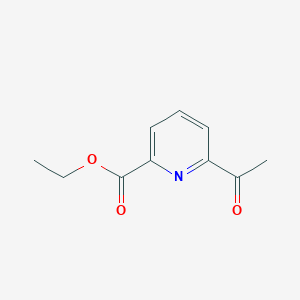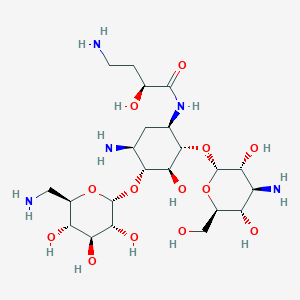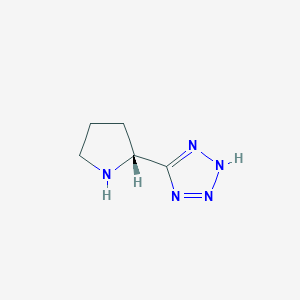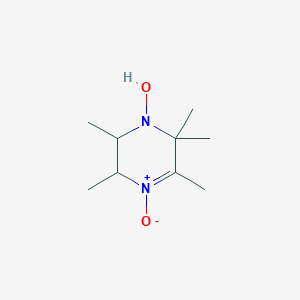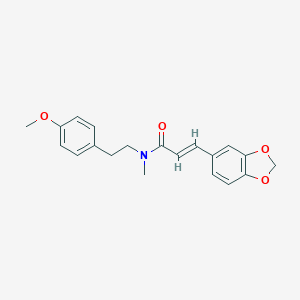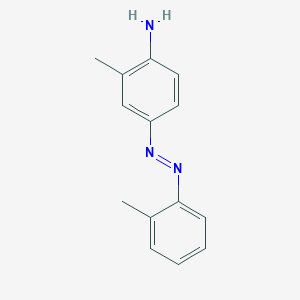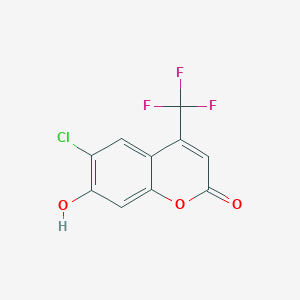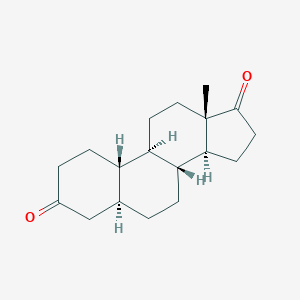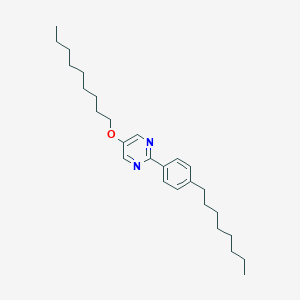
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine (NOP) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. NOP is a lipophilic compound that can easily penetrate cell membranes, making it an ideal candidate for drug development and other research applications.
科学的研究の応用
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been extensively studied for its potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been found to exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been used in the synthesis of novel materials, such as liquid crystals, due to its unique molecular structure.
作用機序
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is believed to exert its effects by interacting with cell membranes and altering their properties. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to increase the fluidity of cell membranes, which may affect the activity of membrane-bound enzymes and receptors. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
生化学的および生理学的効果
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can inhibit the growth of various microorganisms, including bacteria and fungi. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has also been found to inhibit the replication of certain viruses, such as herpes simplex virus. In vivo studies have shown that 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, including its lipophilic nature, which allows it to easily penetrate cell membranes. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is also relatively stable and can be synthesized in large quantities. However, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has some limitations, including its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. One area of interest is the development of new drugs based on the structure of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine. Researchers are also exploring the use of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine in the synthesis of novel materials, such as nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine and its potential applications in various fields.
Conclusion:
In conclusion, 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine is a pyrimidine derivative that has potential applications in various fields, including drug development, material science, and nanotechnology. 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine exhibits antimicrobial, antiviral, and anti-inflammatory properties and has been shown to alter cell membrane properties. While 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine has several advantages for use in laboratory experiments, further research is needed to fully understand its potential applications and limitations.
合成法
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine can be synthesized using various methods, including the reaction of 4-octylphenylamine with 5-formyl-2-hydroxypyrimidine in the presence of a base such as potassium carbonate. This reaction yields the intermediate product, which is then converted to 5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine through the reaction with 1-bromo-nonyl bromide. The final product is then purified using column chromatography.
特性
CAS番号 |
121640-73-1 |
|---|---|
製品名 |
5-(Nonyloxy)-2-(4-octylphenyl)pyrimidine |
分子式 |
C27H42N2O |
分子量 |
410.6 g/mol |
IUPAC名 |
5-nonoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-22-28-27(29-23-26)25-19-17-24(18-20-25)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChIキー |
XYVYVOBJKZLQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
正規SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCCC |
同義語 |
5-(Nonyloxy)-2-(4-octylphenyl)-pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



